
lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is an organolithium compound that features a lithium cation coordinated to a tert-butoxy group and an oxoethane-1-sulfinate moiety. This compound is known for its strong basicity and nucleophilicity, making it a valuable reagent in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate can be synthesized through the reaction of tert-butanol with butyllithium. The reaction typically proceeds as follows:
Reaction of tert-butanol with butyllithium: [ \text{C}_4\text{H}_9\text{Li} + \text{C}_4\text{H}_9\text{OH} \rightarrow \text{C}_4\text{H}_9\text{OLi} + \text{C}4\text{H}{10} ] This reaction is carried out under an inert atmosphere to prevent the highly reactive butyllithium from reacting with moisture or oxygen.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is often generated in situ for laboratory use due to its sensitivity and the tendency of older samples to degrade .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form lithium tert-butoxide.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and peroxides.
Reduction: Lithium aluminum hydride (LiAlH4) and other hydride donors are used.
Substitution: Halogenated compounds and strong acids can facilitate substitution reactions.
Major Products Formed
Oxidation: Lithium tert-butoxide.
Reduction: Various reduced organic compounds.
Substitution: Compounds with substituted functional groups
Scientific Research Applications
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate has several applications in scientific research:
Chemistry: Used as a strong base and nucleophile in organic synthesis.
Biology: Its strong basicity makes it useful in deprotonation reactions in biochemical studies.
Industry: Used in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate involves its strong basicity and nucleophilicity. The lithium cation stabilizes the negative charge on the tert-butoxy group, making it highly reactive. This reactivity allows the compound to participate in various chemical reactions, including deprotonation and nucleophilic substitution .
Comparison with Similar Compounds
Similar Compounds
Sodium tert-butoxide: Similar in structure but with a sodium cation instead of lithium.
Potassium tert-butoxide: Similar in structure but with a potassium cation.
Lithium isopropoxide: Similar in structure but with an isopropoxy group instead of tert-butoxy
Uniqueness
Lithium(1+)2-(tert-butoxy)-2-oxoethane-1-sulfinate is unique due to its combination of strong basicity and nucleophilicity, which makes it highly effective in organic synthesis. Its lithium cation also provides unique reactivity compared to sodium and potassium analogs .
Properties
IUPAC Name |
lithium;2-[(2-methylpropan-2-yl)oxy]-2-oxoethanesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O4S.Li/c1-6(2,3)10-5(7)4-11(8)9;/h4H2,1-3H3,(H,8,9);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCQLUYHFLOAAFJ-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC(C)(C)OC(=O)CS(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11LiO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
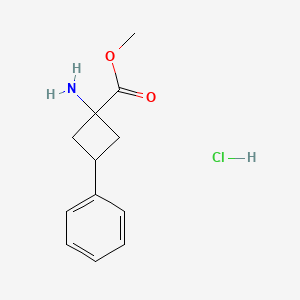

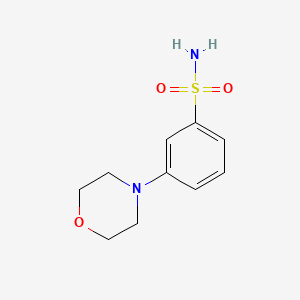
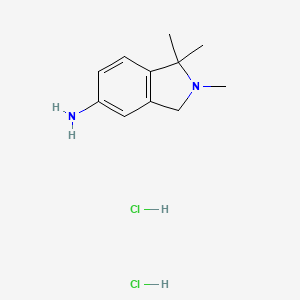
![N-{3-aminobicyclo[1.1.1]pentan-1-yl}propane-2-sulfonamidehydrochloride](/img/structure/B6608337.png)
![4-chloro-2-methyl-5H,6H,7H-pyrimido[4,5-b][1,4]thiazin-6-one](/img/structure/B6608344.png)
![2-{10-[2-(dimethylamino)ethyl]-3,5-dioxa-10,12-diazatricyclo[7.3.0.0,2,6]dodeca-1,6,8,11-tetraen-11-yl}ethan-1-amine trihydrochloride](/img/structure/B6608352.png)
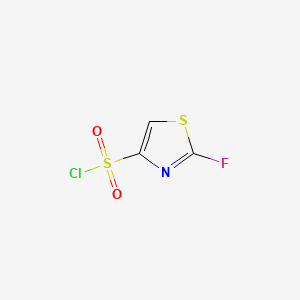
![sodium 2-oxa-5-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B6608378.png)
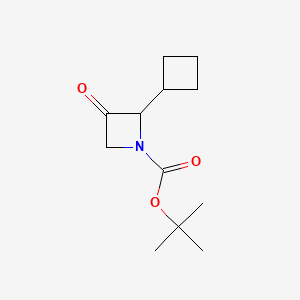
![{10,10-difluoro-8-azabicyclo[4.3.1]decan-1-yl}methanol hydrochloride](/img/structure/B6608386.png)
![N-[1-(aminomethyl)cyclopropyl]propane-2-sulfonamidehydrochloride](/img/structure/B6608391.png)

![4-fluoro-2-[(piperazin-1-yl)methyl]benzaldehyde dihydrochloride](/img/structure/B6608404.png)
